Comparative Antiasthmatic Potency: Doqualast vs. Tranilast in Canine Models
In a direct head-to-head study evaluating antiasthmatic activity in dogs sensitized to Ascaris suum, Doqualast (SM 857) demonstrated superior efficacy compared to tranilast, an established antiallergic drug. The study reported that Doqualast had a more powerful antiasthmatic activity than tranilast [1]. This indicates a higher potency in preventing antigen-induced bronchoconstriction in this preclinical model.
| Evidence Dimension | Antiasthmatic potency (inhibition of bronchoconstriction) |
|---|---|
| Target Compound Data | Not specified in abstract, but described as 'more powerful antiasthmatic activity' |
| Comparator Or Baseline | Tranilast |
| Quantified Difference | Not specified in abstract |
| Conditions | Canine model of allergic bronchoconstriction (Ascaris suum sensitization), oral administration |
Why This Matters
This evidence establishes Doqualast as a more potent alternative to tranilast for research applications requiring strong inhibition of IgE-mediated airway responses, potentially enabling lower effective doses or more robust experimental outcomes.
- [1] Yamamoto H, et al. Effects of the new antiallergic drug 11-oxo-11H-pyrido[2,1-b] quinazoline-2-carboxylic acid on bronchial and cutaneous allergic responses to ascaris in dogs. Prax Klin Pneumol. 1986 Nov;40(11):467-71. View Source
